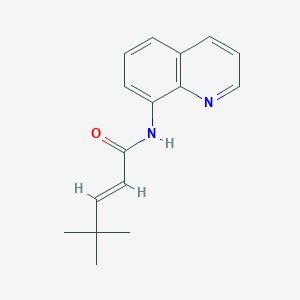
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is an organic compound that features a quinoline moiety attached to a pent-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Pent-2-enamide Chain: The quinoline derivative can then be reacted with 4,4-dimethylpent-2-enoic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced amide or alkene groups.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry.
Biology: As a fluorescent probe for studying biological systems.
Medicine: Potential use as a pharmacophore in drug design.
Industry: As a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide would depend on its specific application. For instance, as a fluorescent probe, it might interact with specific biomolecules, altering its fluorescence properties. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-2-enamide: Lacks the quinoline moiety.
N-(quinolin-8-yl)pent-2-enamide: Lacks the 4,4-dimethyl substitution.
Quinoline derivatives: Various substitutions on the quinoline ring.
Uniqueness
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is unique due to the combination of the quinoline moiety and the 4,4-dimethylpent-2-enamide chain, which may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(E)-4,4-dimethyl-N-quinolin-8-ylpent-2-enamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)10-9-14(19)18-13-8-4-6-12-7-5-11-17-15(12)13/h4-11H,1-3H3,(H,18,19)/b10-9+ |
InChI Key |
DWBBKZOWMAESSD-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/C(=O)NC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CC(C)(C)C=CC(=O)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14123323.png)
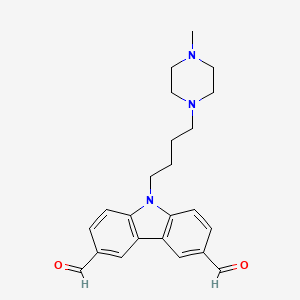
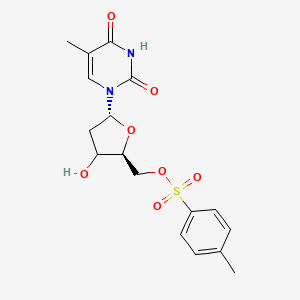
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B14123340.png)
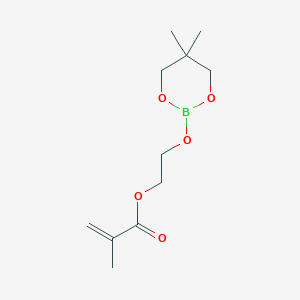
![N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14123362.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)
![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)
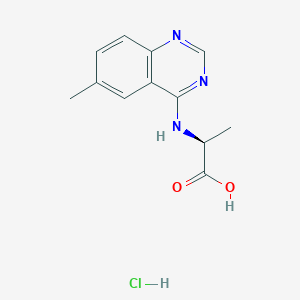
![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)

